2-Mercapto-4-methylnicotinonitrile

Übersicht

Beschreibung

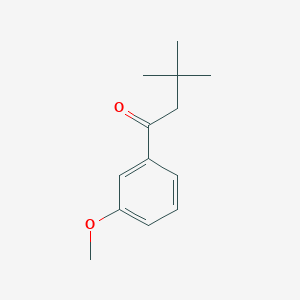

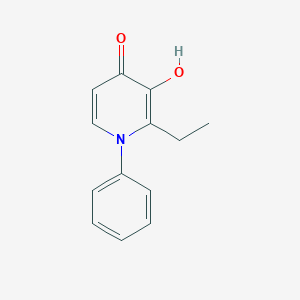

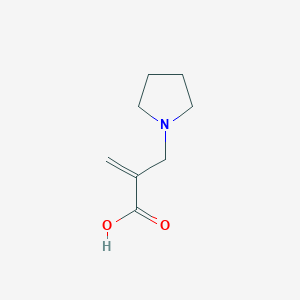

2-Mercapto-4-methylnicotinonitrile is a chemical compound with the molecular formula C7H6N2S and a molecular weight of 150.2 . It is used for research purposes .

Molecular Structure Analysis

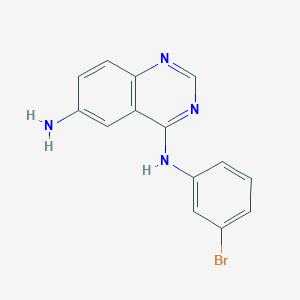

The molecular structure of 2-Mercapto-4-methylnicotinonitrile consists of 7 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data.Physical And Chemical Properties Analysis

The predicted melting point of 2-Mercapto-4-methylnicotinonitrile is 111.52°C, and its predicted boiling point is approximately 237.5°C at 760 mmHg . The predicted density is approximately 1.3 g/cm³, and the predicted refractive index is n20D 1.63 .Wissenschaftliche Forschungsanwendungen

Building Blocks for Bis- and Polyalkylation

It serves as a building block for novel bis- and poly(pyridines) and poly(pyrimidines) through alkylation, with studies confirming S-alkylation rather than N-alkylation (Abd El-Fatah et al., 2017).

Electrochemical Applications

In electrochemistry, mercapto compounds including 2-Mercapto-4-methylnicotinonitrile derivatives are used for self-assembled gold nanoparticle modified carbon paste electrodes. These are applied as indicator electrodes for potentiometric determination of ions like Cu(II) (Mashhadizadeh et al., 2008).

Resin-bound Mercapto Acids

The chemical has applications in the synthesis of small mercaptoacylamino alcohols through attachment to various resins (Mourtas et al., 2002).

Copper Corrosion Inhibition

It's used in studies investigating copper corrosion inhibition in chloride solutions, with implications in the fields of material science and engineering (Blajiev & Hubin, 2004).

Organotin(IV) Derivatives

The compound is involved in the study of organotin(IV) complexes, particularly in the context of their influence on the catalytic peroxidation of linoleic acid (Xanthopoulou et al., 2008).

Self-Assembled Monolayers in Electroanalytical Chemistry

Its derivatives are used in the formation of self-assembled monolayers on gold electrodes, aiding in the electrochemical differentiation between substances like dopamine and ascorbic acid (Malem & Mandler, 1993).

Continuous Synthesis in Pharmaceutical Applications

It plays a role in the continuous synthesis of a nicotinonitrile precursor to nevirapine, a medication used for the treatment of HIV (Longstreet et al., 2013).

Synthesis of Derivatives

2-Mercapto-4-methylnicotinonitrile is used in the synthesis of its derivatives, which find applications in various chemical processes (Zhao Yi-min, 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTVSNGGQMLUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398241 | |

| Record name | AC1N09NM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | |

CAS RN |

169141-80-4 | |

| Record name | AC1N09NM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)

![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)